Prilocaine hydrochloride is an intermediate-acting local anesthetic belonging to the amide group. [] It is chemically related to lidocaine. [] Prilocaine hydrochloride plays a significant role in scientific research, primarily in studies focusing on its anesthetic properties and potential radioprotective effects. This analysis focuses on its characteristics relevant to scientific research, excluding details related to drug dosage, usage, or side effects.
Prilocaine hydrochloride is synthesized from ortho-toluidine, a derivative of toluene, through chemical reactions involving various reagents. It is classified as an amide-type local anesthetic, which distinguishes it from ester-type anesthetics due to its metabolic pathway and reduced risk of allergic reactions.
The synthesis of prilocaine hydrochloride involves several steps:
A detailed method includes:
The molecular formula of prilocaine hydrochloride is , with a molecular weight of approximately 256.77 g/mol. The structure consists of:
The three-dimensional conformation allows for effective binding to sodium channels in nerve cells, which is critical for its anesthetic action.
Prilocaine hydrochloride undergoes several key chemical reactions:
Prilocaine exerts its anesthetic effect by binding to voltage-gated sodium channels in nerve membranes. This action prevents the propagation of action potentials along nerves, leading to localized loss of sensation. Key points include:
Prilocaine hydrochloride exhibits several important physical and chemical properties:
Prilocaine hydrochloride has various applications in medicine:
Prilocaine was first synthesized in 1960 by Swedish chemists Claes Tegner and Nils Löfgren, marking a deliberate effort to create an amide-linked anesthetic with enhanced metabolic stability compared to ester-type agents while maintaining efficacy. Patented by Astra AB (later AstraZeneca), it received clinical approval under the brand name Citanest®. Löfgren’s prior co-discovery of lidocaine positioned prilocaine as a structural analog designed for optimized hydrolysis kinetics of the amide bond [1] [7].
Pharmacologically, prilocaine hydrochloride is classified as an intermediate-duration aminoamide local anesthetic. Its mechanism aligns with the sodium channel blockade paradigm—binding preferentially to activated voltage-gated sodium channels (VGSCs) in neuronal membranes, thereby inhibiting sodium influx and preventing action potential propagation. Specifically, it targets the α-subunit of Nav1.5 sodium channels (Human Gene: SCN5A), inducing reversible conduction blockade [1] [3]. Unlike ester anesthetics (e.g., procaine, benzocaine), prilocaine’s amide linkage confers resistance to hydrolysis by plasma esterases, necessitating hepatic and renal clearance pathways [5] [6].
Prilocaine hydrochloride possesses the systematic chemical name N-(2-methylphenyl)-2-(propylamino)propanamide hydrochloride and the molecular formula C13H21ClN2O. Its structure comprises three key domains characteristic of aminoamide anesthetics:
Table 1: Physicochemical Properties of Prilocaine Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Weight | 256.77 g/mol (HCl salt) | Influences diffusion kinetics through tissues |
pKa | 7.9 | Determines lipid-soluble free base fraction (~40% at pH 7.4) |
Partition Coefficient (log P) | 1.2 (base) | Moderate lipid solubility → intermediate potency |
Protein Binding | 55% | Correlates with duration; lower than bupivacaine (95%) |
Melting Point | 178–179°C (HCl salt) | Stability and formulation considerations |
Aqueous Solubility | ≥50.8 mg/mL | Enables injectable formulations |
Stability | Stable in acidic solutions; sensitive to alkaline pH | Shelf-life and compatibility with vasoconstrictors |
The hydrochloride salt form ensures high water solubility (critical for parenteral solutions) and stability in aqueous matrices. The pKa of 7.9 dictates ionization behavior: approximately 60% exists as the hydrophilic protonated cation (water-soluble) and 40% as the lipophilic free base at physiological pH (7.4). This equilibrium governs diffusion through lipid-rich nerve sheaths, where the uncharged form penetrates membranes before re-ionizing intracellularly to exert sodium channel blockade [3] [5] [8]. Prilocaine’s moderate lipophilicity (log P = 1.2) positions it between lidocaine (log P = 2.9) and mepivacaine (log P = 0.8), impacting both potency and onset latency [3].
Prilocaine exhibits distinct pharmacological attributes when benchmarked against common aminoamide anesthetics. Its low cardiotoxicity potential stems from rapid systemic clearance (T½ = 10–150 mins), largely via hepatic amidases and renal excretion. Unlike lidocaine or bupivacaine, prilocaine undergoes significant extrahepatic metabolism in the lungs and kidneys, diversifying elimination pathways and reducing overdose susceptibility [1] [5].
Table 2: Pharmacokinetic and Physicochemical Comparison of Aminoamide Anesthetics
Anesthetic | pKa | % Protein Binding | Relative Potency | Onset (mins) | Duration (mins) | Log P | Metabolic Sites |
---|---|---|---|---|---|---|---|
Prilocaine HCl | 7.9 | 55% | 1.0 | 2–4 | 60–90 | 1.2 | Liver, Kidney, Lungs |
Lidocaine HCl | 7.8 | 65% | 1.5 | 1–3 | 60–120* | 2.9 | Liver (CYP3A4, CYP1A2) |
Mepivacaine HCl | 7.6 | 75% | 1.2 | 1.5–3 | 90–180 | 0.8 | Liver (CYP450) |
Articaine HCl | 7.8 | 70% | 1.8 | 1–2 | 60–75 | 2.7 | Plasma esterases (90%) |
Bupivacaine HCl | 8.1 | 95% | 4.0 | 5–8 | 240–480 | 3.9 | Liver (CYP3A4) |
*With epinephrine; plain lidocaine duration: 30–60 mins. Data compiled from [1] [3] [5].
Key differentiators include:
Structurally, prilocaine’s o-toluidine aromatic ring and secondary amine terminus (propylamino group) distinguish it from lidocaine’s diethylamine terminus and xylidine ring. These modifications reduce lipid solubility, lowering potency versus bupivacaine (which features a butylpiperidine group) but accelerating metabolic clearance [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7